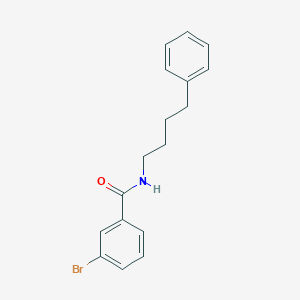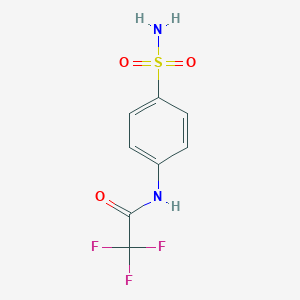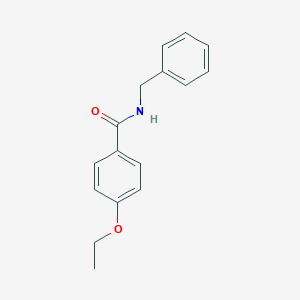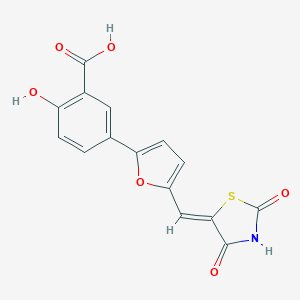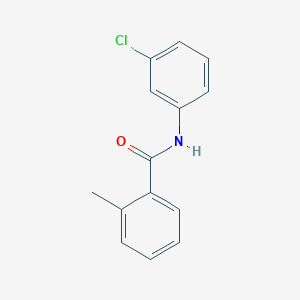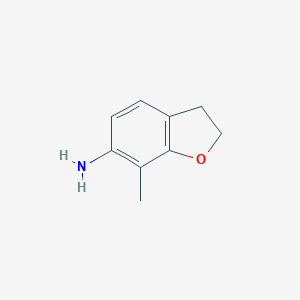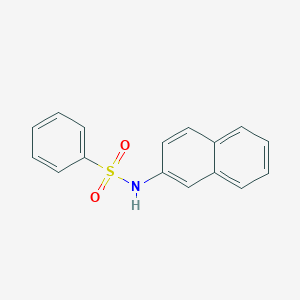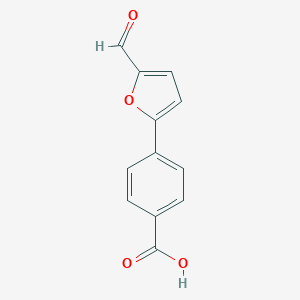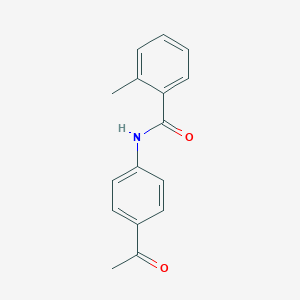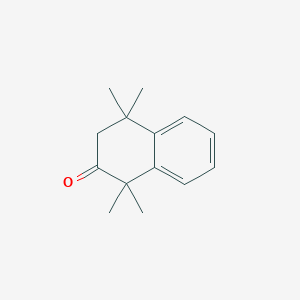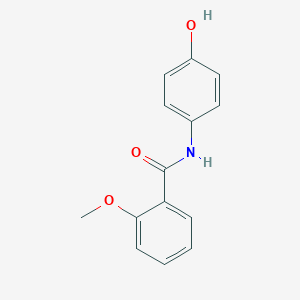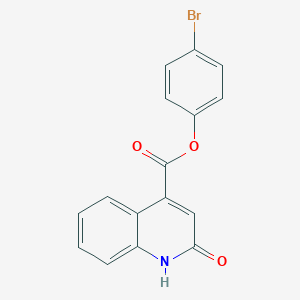
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a derivative of quinoline and has been synthesized using various methods. It has been studied for its potential use in various applications, including as an antibacterial agent, an anticancer agent, and as a fluorescent probe in biological imaging.
Mecanismo De Acción
The mechanism of action of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate varies depending on the application. In antibacterial studies, it has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. In anticancer studies, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. As a fluorescent probe, it binds to specific biomolecules and emits fluorescence upon excitation.
Efectos Bioquímicos Y Fisiológicos
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate has been shown to exhibit several biochemical and physiological effects. In antibacterial studies, it has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death. In anticancer studies, it has been shown to induce apoptosis in cancer cells, leading to cell death. As a fluorescent probe, it binds to specific biomolecules and emits fluorescence, allowing for their visualization in biological imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate in lab experiments is its ability to selectively bind to certain biomolecules, making it a valuable tool in biological imaging studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate. One area of interest is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound in antibacterial and anticancer applications. Finally, there is potential for the development of new applications for this compound, such as in the field of materials science.
Métodos De Síntesis
Several methods have been reported for the synthesis of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate. One of the most common methods involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-bromoaniline with 2-hydroxyquinoline-4-carboxylic acid in the presence of a coupling reagent.
Aplicaciones Científicas De Investigación
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate has been studied for its potential use in various scientific research applications. It has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe in biological imaging due to its ability to selectively bind to certain biomolecules.
Propiedades
Número CAS |
355153-30-9 |
|---|---|
Nombre del producto |
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate |
Fórmula molecular |
C16H10BrNO3 |
Peso molecular |
344.16 g/mol |
Nombre IUPAC |
(4-bromophenyl) 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)21-16(20)13-9-15(19)18-14-4-2-1-3-12(13)14/h1-9H,(H,18,19) |
Clave InChI |
URDOBFQLGDIHFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OC3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



